4-butyl-5-methyl-1,3-dihydro-2H-imidazol-2-one
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Overview
Description
4-Butyl-5-methyl-1,3-dihydro-2H-imidazol-2-one is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of butyl and methyl substituents at the 4 and 5 positions, respectively. Imidazoles are known for their diverse biological activities and are integral to many natural and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-5-methyl-1,3-dihydro-2H-imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butylamine and methylglyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-5-methyl-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
4-Butyl-5-methyl-1,3-dihydro-2H-imidazol-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-butyl-5-methyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the imidazole ring.
Comparison with Similar Compounds
4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one: Similar structure but with two methyl groups instead of butyl and methyl.
4-Butyl-1,3-dihydro-2H-imidazol-2-one: Lacks the methyl group at the 5 position.
5-Methyl-1,3-dihydro-2H-imidazol-2-one: Lacks the butyl group at the 4 position.
Uniqueness: 4-Butyl-5-methyl-1,3-dihydro-2H-imidazol-2-one is unique due to the presence of both butyl and methyl substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other imidazole derivatives.
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-butyl-5-methyl-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C8H14N2O/c1-3-4-5-7-6(2)9-8(11)10-7/h3-5H2,1-2H3,(H2,9,10,11) |
InChI Key |
HMMWHLGLXRUDJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(NC(=O)N1)C |
Origin of Product |
United States |
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